6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
Description
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a dihydro-pyrazoline ring substituted with a phenyl group and a tosyl (p-toluenesulfonyl) moiety. The dihydro-pyrazoline scaffold, a five-membered ring with two adjacent nitrogen atoms, contributes to conformational rigidity and enhances interactions with biological targets such as enzymes or receptors . The tosyl group likely improves solubility and stability, while the phenyl substituent may influence hydrophobic interactions in binding pockets .
Synthesis of this compound involves multi-step reactions, as exemplified by similar quinoxaline-pyrazoline hybrids. For instance, pyrazoline derivatives are often synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines, followed by functionalization with sulfonyl groups like tosyl chloride . The quinoxaline moiety is typically introduced through condensation reactions of o-phenylenediamine with diketones or via cross-coupling strategies .
Properties
IUPAC Name |
6-[2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-17-7-10-20(11-8-17)31(29,30)28-24(16-22(27-28)18-5-3-2-4-6-18)19-9-12-21-23(15-19)26-14-13-25-21/h2-15,24H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUCTWVAYGLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole ring.
Introduction of the tosyl group: The pyrazole intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Formation of the quinoxaline core: The final step involves the condensation of the tosylated pyrazole with an o-phenylenediamine derivative under oxidative conditions to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoxaline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoxaline N-oxides or pyrazole N-oxides.
Reduction: Formation of dihydroquinoxaline or reduced pyrazole derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead candidate in drug discovery due to its biological activities:
Anticancer Properties :
Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain analogs can induce apoptosis in breast and lung cancer cells at micromolar concentrations. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Activity :
The anti-inflammatory potential of this compound has been explored through in vitro assays. One study reported that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in activated macrophages, suggesting its utility in treating inflammatory diseases.
The biological activity of 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has been characterized through various assays:
Synthesis of Complex Molecules
Due to its unique structural features, this compound serves as an important building block in synthetic organic chemistry. It can be utilized to synthesize more complex heterocyclic compounds through various chemical reactions:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of several pyrazole derivatives, including 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline. The research focused on its ability to inhibit tumor growth in vitro and in vivo models. Results indicated that the compound significantly inhibited tumor cell proliferation by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
Another research article explored the anti-inflammatory properties of this compound using murine models of inflammation. The results showed that treatment with the compound led to a marked decrease in inflammatory markers and improved clinical scores in treated animals compared to controls. The study concluded that the compound could be a promising candidate for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Key Observations :
- Tosyl vs. Methylsulfonyl : The bulkier tosyl group in the target compound may improve binding to hydrophobic pockets (e.g., in HDAC) compared to methylsulfonyl .
- Aromatic Substituents : Replacing phenyl with furan (as in ) could alter electronic properties and hydrogen-bonding capacity, impacting target affinity.
- Biological Targets: While the target compound is implicated in HDAC inhibition , pyrazoline derivatives with carbamoyl groups (e.g., 5a–5n) target aminopeptidase N, highlighting the role of substituents in directing selectivity .
Binding Modes and Pharmacological Profiles
- HDAC Inhibition: The quinoxaline moiety in the target compound mimics the binding mode of trichostatin A (TSA), a known HDAC inhibitor, but with additional interactions due to the pyrazoline ring. Molecular docking suggests the quinoxaline N1 atom coordinates with zinc in the HDAC active site, while the tosyl group stabilizes the complex via hydrophobic interactions .
- Anti-HIV Activity: Quinoxaline derivatives with diarylurea substituents (e.g., Compound 12 ) exhibit potent HIV reverse transcriptase inhibition (IC50 = 0.8 μM), whereas the target compound’s activity remains unexplored in this context. Structural differences (e.g., absence of urea groups) may limit anti-HIV efficacy.
- Enzyme Inhibition Selectivity: Pyrazoline-based compounds with bromophenyl and carbamoyl groups (e.g., 5b–5n ) show nanomolar inhibition of APN, a metalloprotease overexpressed in cancers. The target compound’s tosyl group may preclude APN binding due to steric clashes.
Computational and Structural Insights
- Crystallography : SHELX software has been widely used to resolve structures of similar heterocycles, aiding in the identification of key intermolecular interactions.
Biological Activity
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound combines a quinoxaline core with a substituted pyrazole moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 392.46 g/mol. The structure features a quinoxaline core substituted with a tosylated pyrazole, which contributes to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 392.46 g/mol |
| Core Structure | Quinoxaline |
| Substituent | Tosylated Pyrazole |
The biological activity of 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator by binding to active sites or altering receptor functions. Such interactions can lead to various pharmacological effects, including anti-cancer and anti-inflammatory activities.
Anticancer Activity
Research indicates that compounds similar to 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrazole can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties. The presence of the tosyl group enhances the compound's reactivity, which may contribute to its effectiveness against bacterial strains .
Study on Antitumor Activity
A study investigating the antitumor effects of related pyrazole derivatives demonstrated that structural variations could significantly influence biological activity. Compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, modifications in the phenyl moiety allowed tuning towards enhanced antitumor activity through specific cellular pathways .
In Vivo Efficacy in Inflammatory Models
In another investigation, a related pyrazole derivative was tested in a mouse model for its protective effects against acetaminophen-induced liver injury. The results showed significant reductions in inflammatory markers and liver damage at therapeutic doses, highlighting the potential of these compounds in clinical applications against liver toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving quinoxaline derivatives and functionalized pyrazoles. For example, reacting quinoxaline with substituted pyrazolones in the presence of triethylamine as a base has been reported to yield dihydro-pyrazole-quinoxaline hybrids . Optimization often involves adjusting stoichiometric ratios (e.g., excess pyrazole derivatives to drive cyclization) and solvent systems (e.g., ethanol or acetic acid under reflux). Statistical experimental design (e.g., factorial or response surface methodologies) can systematically minimize trial-and-error approaches by identifying critical parameters like temperature, catalyst loading, and reaction time .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds observed in pyrazole-quinoxaline analogs) .
- NMR spectroscopy : Distinguishes diastereotopic protons in the 4,5-dihydropyrazole ring and confirms regioselectivity of substituents.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups (e.g., tosyl sulfonamide stretching at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How do competing reaction pathways influence the formation of by-products during synthesis, and how can these be mitigated?
- Methodological Answer : Side reactions often arise from incomplete cyclization or unintended oxidation. For example, the reaction of quinoxaline with pyrazolones can yield dimeric by-products (e.g., bis-pyrazole derivatives) if excess base or prolonged reaction times are used . Mechanistic studies using computational tools (e.g., density functional theory) can predict transition states and identify intermediates prone to side reactions. Controlled addition of reagents and real-time monitoring (e.g., in situ FTIR or HPLC) helps suppress undesired pathways .
Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) model electronic transitions, frontier molecular orbitals, and charge distribution. These predict regioselectivity in electrophilic substitution reactions (e.g., at the quinoxaline nitrogen). Molecular docking studies further assess binding affinities for biological targets (e.g., kinases or DNA intercalation), guiding structure-activity relationship (SAR) optimization .
Q. How can structural modifications enhance the compound’s stability or biological activity?
- Methodological Answer : Functionalization strategies include:
- Tosyl group replacement : Substituting the tosyl (p-toluenesulfonyl) group with electron-withdrawing groups (e.g., triflate) may improve metabolic stability .
- Heterocyclic ring expansion : Introducing fused rings (e.g., pyrazolo[1,5-a]quinolines) via Friedel-Crafts reactions can enhance π-stacking interactions in biological targets .
- Chiral resolution : Separating enantiomers using chiral HPLC or asymmetric catalysis to evaluate stereospecific activity .
Q. How should researchers address conflicting data in biological assays (e.g., anticancer activity)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration thresholds). Standardized protocols include:
- Dose-response validation : Replicate experiments across multiple cell lines (e.g., MCF-7, HeLa) to confirm IC₅₀ trends.
- Mechanistic studies : Use flow cytometry (apoptosis assays) or Western blotting (protein expression) to corroborate cytotoxicity claims .
- Control compounds : Benchmark against known anticancer agents (e.g., doxorubicin) to contextualize potency .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?
- Methodological Answer : Yield discrepancies often stem from:
- Impurity in starting materials : Use HPLC-purified reagents.
- Ambient conditions : Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen glovebox).
- Catalyst degradation : Freshly prepared catalysts (e.g., palladium on carbon) improve consistency.
Reproducibility is enhanced by detailed reporting of experimental parameters (e.g., stirring rate, heating source) and validation via independent synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
